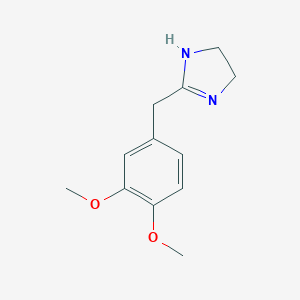
2-(3,4-Dimethoxybenzyl)-4,5-dihydro-1h-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxybenzyl)-4,5-dihydro-1h-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal and pharmaceutical research. This compound is a type of imidazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethoxybenzyl)-4,5-dihydro-1h-imidazole is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the activity of enzymes that are involved in the synthesis of bacterial and fungal cell walls.
Biochemical and Physiological Effects
2-(3,4-Dimethoxybenzyl)-4,5-dihydro-1h-imidazole has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, which is a common factor in many diseases. It has also been found to have antioxidant properties, which can protect cells from damage caused by free radicals. Additionally, this compound has been shown to have neuroprotective effects, which can help to prevent or slow down the progression of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,4-Dimethoxybenzyl)-4,5-dihydro-1h-imidazole in lab experiments is its potential for use in the development of new drugs. This compound has been found to have a wide range of biological activities, which makes it a promising candidate for drug development. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-(3,4-Dimethoxybenzyl)-4,5-dihydro-1h-imidazole. One direction is the development of new drugs based on this compound. Another direction is the study of its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in other areas of research.
Conclusion
In conclusion, 2-(3,4-Dimethoxybenzyl)-4,5-dihydro-1h-imidazole is a promising compound that has gained significant attention in the scientific community. Its potential applications in medicinal and pharmaceutical research make it a valuable compound for further study. While there are still many unanswered questions about its mechanism of action and potential uses, the future looks bright for this compound and its potential for use in the development of new drugs and treatments.
Méthodes De Synthèse
There are several methods for synthesizing 2-(3,4-Dimethoxybenzyl)-4,5-dihydro-1h-imidazole. One method involves the reaction of 3,4-dimethoxybenzaldehyde and 1,2-diaminopropane in the presence of acetic acid and ethanol. Another method involves the reaction of 3,4-dimethoxybenzaldehyde, ethylenediamine, and ammonium acetate in methanol. The yield of the synthesis process varies depending on the method used.
Applications De Recherche Scientifique
2-(3,4-Dimethoxybenzyl)-4,5-dihydro-1h-imidazole has been widely studied for its potential applications in medicinal and pharmaceutical research. This compound has been found to have antitumor, antibacterial, and antifungal properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
Numéro CAS |
72463-91-3 |
|---|---|
Nom du produit |
2-(3,4-Dimethoxybenzyl)-4,5-dihydro-1h-imidazole |
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
2-[(3,4-dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C12H16N2O2/c1-15-10-4-3-9(7-11(10)16-2)8-12-13-5-6-14-12/h3-4,7H,5-6,8H2,1-2H3,(H,13,14) |
Clé InChI |
VVEPDEYYAPYVLS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC2=NCCN2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC2=NCCN2)OC |
Synonymes |
(3,4-dihydroxybenzyl)-2-imidazoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)

![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)






